molecular formula C3H8ClNO B093453 Ethyl formimidate hydrochloride CAS No. 16694-46-5

Ethyl formimidate hydrochloride

Cat. No. B093453
CAS RN: 16694-46-5
M. Wt: 109.55 g/mol
InChI Key: JPUTTYRVDANTBN-UHFFFAOYSA-N
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Description

Ethyl formimidate hydrochloride is a nitrogen-containing organic building block . It is also known as Ethyl methanimidate hydrochloride .


Synthesis Analysis

Ethyl formimidate hydrochloride can be used in the preparation of various chemical compounds such as s-triazines, 2,3:5,6-di-O-isopropylidene-α- and -β-5-amino-4-ethoxycarbonyl or -carbamoyl-imidazole D-mannofuranosides . It is also involved in the synthesis of biologically active molecules including Bredinin via amination of an acyclic precursor and amidine conjugates of the ornithine moiety of an antifungal .


Molecular Structure Analysis

The molecular formula of Ethyl formimidate hydrochloride is HC(=NH)OC2H5·HCl . Its molecular weight is 109.55 g/mol .


Chemical Reactions Analysis

On heating, Ethyl formimidate hydrochloride undergoes degradation to afford formamidine hydrochloride, ethyl formate, and ethyl chloride . It is also a reactant involved in intermolecular cyclization and Mo-catalyzed asymmetric ring-closing metathesis for the synthesis of cyclid amides and amines .


Physical And Chemical Properties Analysis

Ethyl formimidate hydrochloride is a solid substance . It has a melting point of 75 °C (dec.) . The storage temperature is 2-8°C .

Scientific Research Applications

Organic Building Block

Ethyl formimidate hydrochloride is a nitrogen-containing organic building block . It’s used in various chemical reactions due to its unique structure and properties .

Degradation Products

Upon heating, Ethyl formimidate hydrochloride undergoes degradation to afford formamidine hydrochloride, ethyl formate, and ethyl chloride . These products have their own applications in different fields of chemistry .

Preparation of Ribotides

Ethyl formimidate hydrochloride may be used in the preparation of 5-aminoimidazole-4-carboxylic acid α- and β-ribotides . These compounds are important in the study of nucleic acids and their derivatives .

Synthesis of s-Triazines

s-Triazines are a class of organic compounds with a wide range of applications, from dyes and resins to pharmaceuticals. Ethyl formimidate hydrochloride can be used in the synthesis of s-triazines .

Preparation of Imidazole Derivatives

Ethyl formimidate hydrochloride can be used in the preparation of various imidazole derivatives . Imidazole derivatives have a wide range of applications in medicinal chemistry, including as antifungal, antitumor, and anti-inflammatory agents .

Reactant in Synthetic Organic Chemistry

Ethyl formimidate hydrochloride is employed as a reactant in synthetic organic chemistry. It’s used in various reactions to synthesize complex organic molecules.

Precursor for Heterocyclic Compounds

Ethyl formimidate hydrochloride serves as a precursor for the synthesis of heterocyclic compounds. Heterocyclic compounds are widely used in pharmaceuticals, agrochemicals, dyes, and functional materials.

Synthesis of Biologically Active Molecules

Ethyl formimidate hydrochloride is involved in the synthesis of biologically active molecules . For example, it’s used in the synthesis of Bredinin via amination of an acyclic precursor .

Safety And Hazards

Ethyl formimidate hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

ethyl methanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.ClH/c1-2-5-3-4;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUTTYRVDANTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503221
Record name Ethyl methanimidate--hydrogen chloride (1/1)
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Molecular Weight

109.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl formimidate hydrochloride

CAS RN

16694-46-5
Record name Methanimidic acid, ethyl ester, hydrochloride
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Record name 16694-46-5
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Record name Ethyl methanimidate--hydrogen chloride (1/1)
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Record name Ethyl formimidate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of ethyl formimidate hydrochloride in the context of the provided research papers?

A1: In these studies, ethyl formimidate hydrochloride serves as a crucial reagent in the synthesis of various imidazole derivatives, particularly those relevant to purine nucleotide biosynthesis. [, , , ] It's mainly used for introducing an amidine or formimidine group into a molecule.

Q2: Can you provide an example of a specific reaction where ethyl formimidate hydrochloride plays a key role?

A2: Certainly. In a study investigating intermediates in the de novo biosynthesis of purine nucleotides, researchers employed ethyl formimidate hydrochloride to convert α-amino-N′-cyclohexylacetamidine into 5-amino-1-cyclohexylimidazole. [] This reaction highlights the compound's utility in forming imidazole rings, which are fundamental structures in purine nucleotides.

Q3: The research mentions using ethyl formimidate hydrochloride with "glycofuranosylamines". What is the significance of this reaction?

A3: This reaction is highlighted in a study focusing on synthesizing pyrimidine and imidazole nucleosides. [] Reacting specific glycofuranosylamines (derived from sugars like D-mannose) with ethyl formimidate hydrochloride, followed by a subsequent reaction with ethyl amino(cyano)acetate, led to the formation of novel α- and β-5-amino-4-ethoxycarbonyl or -carbamoyl-imidazole D-mannofuranosides. This demonstrates the use of ethyl formimidate hydrochloride in constructing more complex nucleoside analogs.

Q4: Aside from purine synthesis, is ethyl formimidate hydrochloride utilized in other areas of chemical synthesis based on the provided research?

A4: Yes, one study demonstrates its use in creating a bicyclic heterocyclic system. Researchers used ethyl formimidate hydrochloride to synthesize 6,6-Dithio­bis(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazolium) dichloride methanol solvate dihydrate. [] This involved an intermolecular cyclization reaction with bis­(4-pyrazol­idin­yl) disulfide dihydro­chloride. This highlights the versatility of ethyl formimidate hydrochloride in constructing diverse heterocyclic compounds beyond purine-related structures.

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